30-Fold Brighter Fluorescence than Quin-2 Enables Lower Intracellular Dye Loading and Reduced Calcium Buffering Artifacts
Fura-2 pentapotassium demonstrates approximately 30-fold greater fluorescence intensity compared to its predecessor Quin-2. Specifically, 1 µM Fura-2 achieves signal intensity equivalent to 30 µM Quin-2 upon calcium binding . This differential allows researchers to load substantially lower intracellular dye concentrations while maintaining adequate signal-to-noise, thereby minimizing the calcium-buffering capacity of the indicator and preserving endogenous calcium dynamics .
| Evidence Dimension | Relative fluorescence intensity per unit concentration upon Ca²⁺ binding |
|---|---|
| Target Compound Data | 1 µM Fura-2 produces signal equivalent to 30 µM Quin-2 (30× brighter) |
| Comparator Or Baseline | Quin-2: requires 30× higher concentration to achieve equivalent fluorescence signal |
| Quantified Difference | 30-fold higher fluorescence intensity |
| Conditions | Aqueous solution; calcium-saturated conditions |
Why This Matters
Lower loading concentrations reduce indicator-induced calcium buffering, preserving physiological Ca²⁺ transients and improving measurement accuracy in cells with small cytosolic volumes.
